Mass Spectral Resolution: M+9 Shift of Sec-butanol-D9 vs. M+5 Shift of Sec-butanol-D5
Sec-butanol-D9 provides a mass shift of +9 Da relative to unlabeled sec-butanol, significantly reducing isotopic overlap with the analyte's natural M+1 and M+2 envelope compared to lower-deuterated analogs like sec-butanol-D5 (+5 Da shift) [1]. This wider mass differential enhances signal-to-noise in single quadrupole MS and is critical for avoiding ion suppression artifacts in complex biological matrices where trace-level detection is required .
| Evidence Dimension | Mass shift from unlabeled sec-butanol (monoisotopic mass 74.073 Da) |
|---|---|
| Target Compound Data | +9 Da (Exact Mass: 83.130 Da) |
| Comparator Or Baseline | Sec-butanol-D5: +5 Da shift (Exact Mass ~79.1 Da) |
| Quantified Difference | 4 Da wider separation from the native analyte's isotopic cluster |
| Conditions | Calculated from isotopic composition and vendor specifications for low-resolution MS. |
Why This Matters
A larger mass shift minimizes the risk of the internal standard signal overlapping with the analyte's isotopic peaks, which directly reduces the lower limit of quantification (LLOQ) and improves assay accuracy.
- [1] PubChem. (2025). (~2~H_9_)Butan-2-ol. PubChem CID 71309358. View Source
